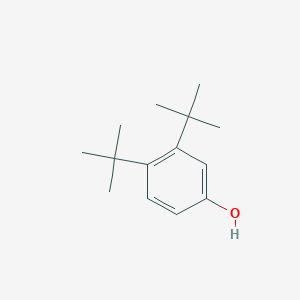

3,4-DI-Tert-butylphenol

Descripción

Propiedades

Número CAS |

1207-47-2 |

|---|---|

Fórmula molecular |

C14H22O |

Peso molecular |

206.32 g/mol |

Nombre IUPAC |

3,4-ditert-butylphenol |

InChI |

InChI=1S/C14H22O/c1-13(2,3)11-8-7-10(15)9-12(11)14(4,5)6/h7-9,15H,1-6H3 |

Clave InChI |

JOYPTWUVOBTDDL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C |

Origen del producto |

United States |

Synthetic Methodologies for 3,4 Di Tert Butylphenol

Classical Alkylation Approaches

The traditional method for synthesizing 3,4-di-tert-butylphenol and its isomers, such as 2,4-di-tert-butylphenol (B135424), is through Friedel-Crafts alkylation. researchgate.netwikipedia.org This electrophilic aromatic substitution reaction involves the reaction of phenol (B47542) with an alkylating agent in the presence of an acid catalyst.

Friedel-Crafts Alkylation Mechanisms with Phenol and tert-Butanol (B103910)/Isobutene

The Friedel-Crafts alkylation of phenol with tert-butanol or isobutene is a cornerstone of industrial organic chemistry. researchgate.net The reaction is catalyzed by strong acids, which can be homogeneous liquid acids or heterogeneous solid acids. wikipedia.orgmdpi.com

The mechanism is generally considered to proceed via an electrophilic substitution pathway. academie-sciences.fr In the presence of an acid catalyst, tert-butanol can be dehydrated to form isobutene, or isobutene can be protonated to generate a tert-butyl carbenium ion. academie-sciences.fr This electrophile then attacks the electron-rich phenol ring at the ortho and para positions to form mono- and di-substituted products. researchgate.netacademie-sciences.fr

However, some studies suggest that the alkylation of phenol with tert-butanol may preferentially occur through a concerted mechanism, where the alcohol and phenol are co-adsorbed on the catalyst surface, leading directly to the product without the formation of a free carbenium ion intermediate. researchgate.net This concerted path appears to have a lower activation barrier for the formation of the para-substituted product. researchgate.net The reaction is also reversible, meaning alkyl groups can be removed under certain conditions in a process known as dealkylation. usm.my

Optimization of Reaction Conditions and Reagent Stoichiometry for Ortho/Para Selectivity

The selectivity towards specific isomers, such as the desired this compound or the more commonly synthesized 2,4-di-tert-butylphenol, is highly dependent on the reaction conditions. researchgate.net Key variables that can be manipulated to control the product distribution include temperature, reaction time, and the molar ratio of reactants. researchgate.net

For instance, in the alkylation of phenol with tert-butyl alcohol over zeolite HY catalysts, lower reactant molar ratios tend to favor the formation of mono-tert-butylphenols (o-TBP and p-TBP), whereas higher molar ratios are more conducive to the production of 2,4-di-tert-butylphenol (2,4-DTBP). researchgate.net The spatial constraints of the catalyst also play a crucial role. For example, H-Y zeolites can facilitate the formation of 2,4-DTBP within their pores, while their structure may inhibit the formation of the bulkier 2,4,6-tri-tert-butylphenol (B181104). acs.org The selectivity of the second alkylation step can be adjusted by modifying reaction parameters such as temperature and catalyst amount.

| Catalyst System | Reactant Ratio (Phenol:tert-Butanol) | Temperature (°C) | Key Findings |

| Zeolite HY | Lower molar ratios | 398-438 K | Favors formation of p-TBP and o-TBP. researchgate.net |

| Zeolite HY | Higher molar ratios | 398-438 K | Favors formation of 2,4-DTBP. researchgate.net |

| H-Y Zeolites | Not specified | 130 °C | Allows formation of 2,4-DTBP but not 2,4,6-TTBP due to pore size. acs.org |

| Silica gel supported aluminium phenolate | Varied | Varied | Ortho-selectivity for the first tert-butyl group; second alkylation selectivity tunable. |

By-product Formation and Mitigation Strategies in Alkylation Processes

A significant challenge in the Friedel-Crafts alkylation of phenol is the formation of undesired by-products. Besides the target di-substituted phenols, the reaction can yield mono-substituted phenols like 2-tert-butylphenol (B146161) (2-TBP) and 4-tert-butylphenol (B1678320) (4-TBP), as well as other isomers like 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). rsc.orggoogle.com The formation of tert-butyl phenyl ether (TBPE) can also occur. rsc.org

Mitigation of these by-products is crucial for improving the yield and purity of the desired product. One strategy involves the use of shape-selective catalysts, such as certain zeolites, which can control the formation of specific isomers based on their pore structure. acs.org For example, a clean production method aims to minimize by-products by using a catalyst that can be regenerated and recycled, thereby enhancing reaction selectivity. The use of supercritical carbon dioxide as a reaction medium has been shown to reduce coke formation, which is a common deactivating by-product. acs.org This is because supercritical CO2 can effectively remove heavy aromatic coke precursors from the catalytic sites. acs.org

Catalytic Strategies in this compound Synthesis

To overcome the drawbacks of traditional homogeneous catalysts, such as corrosion and environmental pollution, significant research has been dedicated to developing solid acid catalysts for the synthesis of tert-butylated phenols. academie-sciences.frrsc.org

Exploration of Solid Acid Catalysts for Alkylation Reactions

A wide array of solid acid catalysts have been investigated for the alkylation of phenol. These include zeolites, cation exchange resins, and mesoporous aluminosilicates. mdpi.com Zeolites, such as faujasite Y, beta, mordenite, and ZSM-5, are particularly noteworthy due to their high stability, tunable acidity, and shape-selective properties. academie-sciences.frmdpi.com

The catalytic activity and selectivity of zeolites are influenced by factors like their Si/Al ratio, which affects the acidity of the material. academie-sciences.fr For instance, in the liquid-phase alkylation of phenol with tert-butanol using MCM-22 zeolites, the highest phenol conversion was observed at a Si/Al ratio of approximately 15. academie-sciences.fr Hierarchically porous silica-alumina materials have also shown enhanced catalytic activity, attributed to their combined microporous and mesoporous structures which facilitate the diffusion of bulky molecules. mdpi.com

| Solid Acid Catalyst | Alkylating Agent | Key Findings |

| Zeolite HY | tert-Butanol | Effective for producing tert-butyl phenols with high activity. researchgate.net |

| H-MCM-22 (Si/Al ~15) | tert-Butanol | Showed the highest activity in liquid-phase alkylation. academie-sciences.fr |

| Hierarchical ZSM-5 | tert-Butanol | Improved phenol conversion and selectivity to 2,4-Di-TBP due to micro-mesoporous structure. mdpi.com |

| Fe-bentonite | tert-Butanol | Demonstrated excellent catalytic activity with high conversion and selectivity to p-tert-butylphenol. researchgate.net |

Application of Transition Metal Oxide Doped Molecular Sieves

To further enhance catalytic performance, molecular sieves doped with transition metal oxides have been explored. A clean production method for 2,4-di-tert-butylphenol utilizes a molecular sieve, such as an X-type or Y-type, doped with transition metal oxides like La2O3 or CeO2. google.com

Role of Heteropolyanion-Based Ionic Liquids in Phenol Alkylation

Heteropolyanion-based ionic liquids have emerged as effective and recyclable catalysts for the alkylation of phenol with tert-butyl alcohol. acs.orgnih.gov These catalysts, which combine the properties of ionic liquids and heteropoly acids, demonstrate high catalytic activity under mild conditions. nih.govgoogle.comresearchgate.net For instance, a heteropolyanion-based ionic liquid catalyst has been shown to achieve a phenol conversion of up to 93%. acs.orgnih.govacs.org

The use of SO3-H functionalized Brønsted acidic ionic liquids, such as those based on triethylamine, 1-methyl imidazole, and pyridine, has also been investigated. In one study, a phenol conversion of 94.2% was achieved at 80°C with a 2:1 molar ratio of tert-butyl alcohol to phenol and a 1:1 ratio of ionic liquid to phenol, with a reaction time of 2 hours. Another Brønsted acidic ionic liquid, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), also proved to be an efficient catalyst for this reaction. acs.org

The reaction mechanism involves the ionic liquid acting as both a catalyst and a solvent. The acidic nature of the ionic liquid facilitates the formation of the tert-butyl carbocation, which then undergoes electrophilic substitution on the phenol ring. The use of these ionic liquids can enhance the catalytic properties of traditional acid catalysts like H3PO4. researchgate.net

Table 1: Performance of Various Ionic Liquid Catalysts in Phenol Alkylation

| Catalyst | Phenol Conversion (%) | Selectivity to 4-tert-butylphenol (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Heteropolyanion-based ionic liquid | 93 | Not specified | Not specified | acs.org |

| N-methyl imidazole-based ionic liquid | 86 | 57.6 | 70 | acs.org |

| Pyridine-based ionic liquid | 86 | 57.6 | 70 | acs.org |

| Triethylamine-based ionic liquid | 86 | 57.6 | 70 | acs.org |

| [SBTEA][PTSA] | 78.1 | 10.9 (to 4-TBP), 75.29 (to 2,4-DTBP) | 80 | |

| SO3-H functionalized ionic liquid | 94.2 | Not specified | 80 |

Catalyst Regeneration and Reusability Studies

A significant advantage of using ionic liquids and solid acid catalysts is their potential for regeneration and reuse, which is crucial for developing economically viable and sustainable processes. google.com

Studies on SO3-H functionalized Brønsted acidic ionic liquids have demonstrated that the catalyst can be recycled and reused for up to eight cycles without a significant loss in activity. Similarly, the ionic liquid [SBTEA][PTSA] was successfully reused four times with only a minor decrease in phenol conversion and selectivity towards 2,4-di-tert-butylphenol. The data below illustrates the consistent performance of the recycled catalyst.

Table 2: Reusability of [SBTEA][PTSA] Catalyst

| Recycle Run | Phenol Conversion (%) | Selectivity to 2,4-DTBP (%) |

|---|---|---|

| Fresh | 78.1 | 75.29 |

| 1 | 77.39 | 74.84 |

| 2 | 77.29 | 75.13 |

| 3 | 77.12 | 74.66 |

| 4 | 76.67 | 75.5 |

Source:

Heteropolyacid catalysts, while active, are prone to deactivation from coke formation. google.com A novel regeneration method for heteropolyacids supported on zirconia involves heating the catalyst at 300°C, a temperature lower than traditional methods that could decompose the catalyst. google.com This allows for the successful reuse of the catalyst with comparable selectivity. google.com Transition metal-doped molecular sieve catalysts can also be regenerated by extraction with an organic solvent followed by drying and calcination, allowing for their continuous recycling. google.com

Novel Synthetic Routes and Green Chemistry Considerations

The development of environmentally friendly and efficient synthetic pathways is a primary goal in the production of this compound and other alkylated phenols.

Development of Environmentally Benign Synthetic Pathways

Traditional methods for phenol alkylation often employ corrosive and hazardous liquid acids like sulfuric acid and hydrofluoric acid, leading to significant environmental and handling issues. To address these drawbacks, research has focused on developing greener alternatives.

The use of ionic liquids is a key strategy in green chemistry for this synthesis due to their low vapor pressure, thermal stability, and recyclability. acs.org They serve as both catalyst and solvent, simplifying the reaction system.

Solid acid catalysts, such as zeolites, clays, and heteropoly acids, also represent a more environmentally friendly option compared to liquid acids. google.com These catalysts are non-corrosive, easy to separate from the reaction mixture, and can often be regenerated and reused. google.comgoogle.com For instance, silicotungstate-modified zirconia has been shown to be an efficient and reusable catalyst for phenol tert-butylation. iitm.ac.in

The use of supercritical carbon dioxide as a reaction medium is another innovative green approach. acs.orgcolab.ws Supercritical CO2 is non-toxic, non-flammable, and can be easily separated from the products. This medium has been shown to enhance catalytic performance and minimize coke formation on solid acid catalysts. acs.orgcolab.ws

Single-Step Preparations and Simplified Reaction Sequences

The synthesis of tert-butylated phenols, including this compound, is typically a one-step process involving the direct alkylation of phenol with a tert-butylating agent. google.com A patent describes a one-step, eco-friendly process using phosphorus pentoxide as a dehydrating agent in the reaction of phenol with tert-butanol. google.com This method simplifies the process and allows for easy separation of the organic layer from the aqueous layer. google.com

Valorization of By-products and Waste Minimization in Production

The alkylation of phenol can produce a mixture of isomers and poly-alkylated products, such as 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol. google.comospar.org The selective synthesis of the desired isomer is a key challenge. However, the by-products themselves often have commercial value. For example, 2,4,6-tri-tert-butylphenol is used as a chemical intermediate for antioxidants. ospar.org

Furthermore, the recovery and reuse of catalysts, as discussed in section 2.2.4, is a critical aspect of waste minimization. By regenerating and recycling the catalyst, the amount of waste generated is significantly reduced. google.comgoogle.com In some processes, incineration is used for the disposal of distillation residues and reaction gases, with waste water being treated before release. oecd.org The concept of a biorefinery, where by-products are valorized to create new materials, offers a promising framework for sustainable chemical production. researchgate.net

Advanced Molecular Characterization and Structure Elucidation of 3,4 Di Tert Butylphenol

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods offer unique insights into the molecular framework of 3,4-di-tert-butylphenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. In a typical ¹H NMR spectrum, the aromatic protons appear as a set of multiplets in the downfield region, while the protons of the two tert-butyl groups give rise to sharp singlets in the upfield region. A broad singlet corresponding to the hydroxyl proton is also observed. For instance, one study reported the following chemical shifts (δ) in parts per million (ppm): a doublet at 7.29 ppm (J = 2.33 Hz) for the aromatic proton at position 6, a double doublet at 7.07 ppm (J = 5.96, 2.26 Hz) for the aromatic proton at position 5, and a doublet at 6.60 ppm (J = 7.95 Hz) for the aromatic proton at position 2. The hydroxyl proton appeared as a singlet at 4.68 ppm, and the two tert-butyl groups showed singlets at 1.41 ppm and 1.29 ppm. ijpsr.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the hydroxyl group appearing at the lower end of this range. The quaternary carbons of the tert-butyl groups and the methyl carbons will appear in the upfield region. For example, in one analysis, the carbon atoms of the two C(CH₃)₃ groups were observed at 30.23 ppm and 34.57 ppm. mdpi.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms. acs.orgacs.org COSY experiments establish the coupling relationships between adjacent protons, helping to confirm the substitution pattern on the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques are crucial for differentiating between isomers like 2,4-di-tert-butylphenol (B135424) and this compound. acs.orgacs.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | 7.29 | d | 2.33 |

| Aromatic H | 7.07 | dd | 5.96, 2.26 |

| Aromatic H | 6.60 | d | 7.95 |

| Hydroxyl OH | 4.68 | s | - |

| tert-butyl | 1.41 | s | - |

| tert-butyl | 1.29 | s | - |

Data sourced from Agarwal et al., 2019. ijpsr.com

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation patterns.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. nih.govbiomedpharmajournal.org In a typical GC-MS analysis, the compound is first separated from a mixture using a gas chromatograph and then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206 g/mol for this compound). researchgate.net The spectrum also displays a characteristic fragmentation pattern, which can be used for structural confirmation. A prominent fragment often observed is the loss of a methyl group (CH₃), resulting in a peak at m/z 191. researchgate.net

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental composition of this compound. mdpi.comrsc.org This high accuracy helps to distinguish it from other compounds with the same nominal mass but different elemental formulas.

EI-MS: Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that leads to extensive fragmentation of the molecule. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. For this compound, characteristic fragments arise from the cleavage of the tert-butyl groups and the aromatic ring. ebi.ac.uk

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| [M]⁺ | 206 | Molecular Ion |

| [M-CH₃]⁺ | 191 | Loss of a methyl group |

Data sourced from ResearchGate. researchgate.net

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the hydroxyl (-OH) group and the substituted benzene (B151609) ring. acs.orgnih.govchemicalbook.com

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the tert-butyl groups are observed in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the phenol (B47542) is usually found around 1200-1260 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, which are due to π → π* transitions within the benzene ring. nih.govspectrabase.com The position and intensity of these absorption maxima can be influenced by the presence of the hydroxyl and tert-butyl substituents on the aromatic ring. scielo.br

Infrared (IR) Spectroscopy for Functional Group Identification

Advanced Analytical Methods for Purity Assessment

Ensuring the purity of this compound is critical for its application in research and industry. Advanced chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for the separation, identification, and quantification of this compound. ijpsr.com It is particularly useful for assessing the purity of a sample by separating the main compound from any impurities.

In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. sielc.com Detection is often performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. nih.gov The retention time of the peak corresponding to this compound is a characteristic parameter for its identification under specific chromatographic conditions. The area of the peak is proportional to the concentration of the compound, allowing for its quantification. researchgate.net HPLC methods can be developed to achieve high resolution and sensitivity, enabling the detection and quantification of even trace amounts of impurities. asm.org

Gas Chromatography (GC) Coupled Techniques for Complex Mixture Analysis

Gas chromatography (GC) and its coupled techniques, particularly with mass spectrometry (GC-MS), are powerful tools for the identification and quantification of this compound in various complex matrices. These methods are crucial in environmental monitoring, industrial quality control, and the analysis of biological samples.

Pyrolysis-GC-MS, for instance, has been instrumental in characterizing plastic debris and identifying additives like 2,4-di-tert-butylphenol, which is often used as a UV stabilizer and antioxidant. noaa.gov In studies of plastic samples from the Northern Gulf of Alaska, 2,4-di-tert-butylphenol was the most frequently detected additive, found in approximately 47% of the samples analyzed. noaa.gov This technique involves heating the material to a high temperature in the absence of oxygen to break it down into smaller, volatile fragments that can be separated by GC and identified by MS. noaa.govmdpi.com The resulting pyrograms provide a fingerprint of the polymer and its additives. mdpi.com

Accelerated solvent extraction (ASE) followed by GC-MS is another effective method for analyzing additives in polymers. rsc.orgresearchgate.net This approach complements pyrolysis-GC-MS by targeting extractable additives that are not as tightly bound to the polymer matrix. rsc.orgresearchgate.net In a study on commercially available research plastics, ASE GC-MS was used to identify a mixture of compounds in a polyethylene (B3416737) sample, including 2,4-di-tert-butylphenol. researchgate.netresearchgate.net

The versatility of GC-MS is further demonstrated in its application for analyzing various environmental and biological samples. A validated GC/MS method has been developed for the determination of phenolic xenoestrogens, including 2,4-di-tert-butylphenol, in aquatic samples such as sewage, surface, and drinking water. researchgate.net This method involves solid-phase extraction to pre-concentrate the analytes before GC-MS analysis, achieving low detection limits. researchgate.net Similarly, GC-MS has been used to detect 2,4-di-tert-butylphenol in human serum, highlighting its relevance in human exposure studies. diva-portal.org In a study analyzing synthetic phenolic antioxidants in human serum, 2,4-di-tert-butylphenol was detected and quantified at concentrations ranging from 2.20 to 3.33 ng/mL. diva-portal.org

The compound has also been identified as a degradation byproduct of other chemicals. For example, in water samples, 2,4-di-tert-butylphenol was identified as a possible degradation product of pentachlorophenol. mdpi.com Furthermore, in degradation tests of 2,4-di-tert-butylphenol itself by certain bacteria, metabolites like 3,5-di-tert-butylcatechol (B55391) have been identified using GC-MS. nih.gov

The following table provides an overview of the GC operating conditions used in the analysis of this compound and related compounds in various studies.

Table 1: GC Operating Conditions for the Analysis of this compound

| Parameter | Agilent 8890 GC / 7250 Q-TOF lcms.cz | GC-MS System (Serum Analysis) diva-portal.org |

|---|---|---|

| Column | Agilent DB-5Q*, 30 m, 0.25 mm, 0.25 µm | DB-35, 30 m, 0.250 mm, 0.25 µm |

| Inlet | MMI, 4 mm Ultra Inert liner, single taper with wool | PTV |

| Injection Volume | 1 µL | 1 µL |

| Injection Mode | Splitless | Not specified |

| Inlet Temperature Program | 65 °C for 0.01 min, 300 °C/min to 280 °C | 60°C for 0.05 min, then 10°C/s to 260°C (0.2 min), then 10°C/min to 300°C (1 min) |

| Oven Temperature Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold | See Table 2 below |

| Carrier Gas | Helium | Not specified |

| Column Flow | 1 mL/min constant flow | Not specified |

Table 2: GC Oven Temperature Program for Serum Analysis diva-portal.org

| Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|

| - | 60 | 1 |

| 15 | 160 | 0 |

| 8 | 260 | 2 |

Crystallographic and Conformational Analysis

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, X-ray crystallography has provided invaluable insights into their molecular structures, including bond lengths, bond angles, and intermolecular interactions.

In a study of a Schiff base compound derived from 2,4-di-tert-butylphenol, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, X-ray diffraction revealed a non-planar molecular structure. nih.gov The dihedral angle between the 2,4-di-tert-butylphenol ring and the trifluoromethyl-substituted ring was found to be 85.52(10)°. nih.gov The analysis also confirmed the presence of an intramolecular O—H⋯N hydrogen bond, which forms a stable six-membered ring motif. nih.gov

The crystal structure of 2,4-di-tert-butylphenol complexed with the retinoid X receptor α (RXRα) has also been solved, providing a mechanistic basis for its binding and activation of this nuclear receptor. nih.gov This structural information is crucial for understanding its potential as an endocrine-disrupting chemical. nih.gov

Furthermore, X-ray analysis has been employed to unambiguously determine the structure of complex molecules synthesized from 2,4-di-tert-butylphenol. For instance, the reaction of ninhydrin (B49086) with 2,4-di-tert-butylphenol yielded a benzofuran-condensed lactone, and its structure was confirmed by single-crystal X-ray analysis. josai.ac.jp

The following table summarizes crystallographic data for a derivative of this compound.

Table 3: Crystallographic Data for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₈F₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Not specified |

| b (Å) | Not specified |

| c (Å) | Not specified |

| α (°) | 90 |

| β (°) | Not specified |

| γ (°) | 90 |

| Volume (ų) | Not specified |

| Z | Not specified |

The presence of bulky tert-butyl groups on the phenol ring introduces steric hindrance, which significantly influences the conformational preferences and stability of this compound and related compounds. The orientation of the hydroxyl group relative to the tert-butyl substituents can lead to different conformational isomers.

Studies on ortho-substituted phenols have shown that the presence of a tert-butyl group can lead to the existence of both cis and trans conformers, where the hydroxyl group points towards or away from the alkyl substituent, respectively. acs.orgcdnsciencepub.com For ortho-alkyl phenols, the trans isomer is generally more abundant due to steric repulsion between the phenolic hydrogen and the alkyl group. cdnsciencepub.com

The stability of phenolic compounds is also greatly influenced by the electronic effects of the substituents. The tert-butyl group is an electron-donating group through the inductive effect, which increases the electron density on the aromatic ring and the hydroxyl group. nih.gov This electronic effect, combined with the steric hindrance provided by the tert-butyl groups, enhances the stability of the phenol by protecting it from rapid oxidation and stabilizing the resulting phenoxy radical during antioxidant activity. nih.gov

Theoretical calculations, such as those using density functional theory (DFT), are often employed to complement experimental findings. acs.orgrsc.orgebi.ac.uk These computational studies can predict the most stable geometries, relative energies of different conformers, and vibrational frequencies. acs.orgebi.ac.uk For 2,4-di-tert-butylphenol, combined experimental and theoretical studies have investigated its conformational stability, molecular structure, and vibrational spectra. ebi.ac.uk

The stability of tert-butylated phenols is a key factor in their application as antioxidants. nih.gov However, their stability can be affected by environmental factors. For example, a study on the stability of phenolic constituents in dried Piper betle extracts found that a new compound, 2,4-di-tert-butylphenol, was detected after five weeks of storage only in extracts exposed to light. mdpi.com This suggests that light can induce the formation of this compound, potentially from the degradation of other phenolic compounds. mdpi.com

Theoretical and Computational Studies of 3,4 Di Tert Butylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the lowest energy (most stable) conformation of a molecule is determined.

In a study on a Schiff base derivative of 2,4-di-tert-butylphenol (B135424), specifically (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, DFT calculations were performed using the B3LYP functional with a LanL2DZ basis set to optimize the molecular structure. iucr.orgiucr.org The theoretical structure was found to be in good agreement with experimental data from X-ray diffraction. iucr.orgiucr.org For instance, the calculated dihedral angle between the 2,4-di-tert-butylphenol and trifluoromethyl rings was 65.73°, compared to the experimental value of 85.52(10)°. iucr.orgnih.gov Key bond lengths, such as the C1–O1 bond (1.376 Å calculated vs. 1.353(2) Å experimental) and the C15=N1 imine bond (1.308 Å calculated vs. 1.273(2) Å experimental), also showed good correlation, validating the accuracy of the DFT model for describing the electronic structure. iucr.orgnih.gov

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for a 2,4-di-tert-butylphenol Derivative

| Parameter | Experimental Value (X-ray) | Calculated Value (DFT/B3LYP) | Reference |

|---|---|---|---|

| Dihedral Angle (phenol/trifluoromethyl rings) | 85.52(10)° | 65.73° | iucr.orgnih.gov |

| C1–O1 Bond Length | 1.353(2) Å | 1.376 Å | iucr.orgnih.gov |

| C15=N1 Bond Length | 1.273(2) Å | 1.308 Å | iucr.orgnih.gov |

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. A study on various tert-butyl and di-tert-butylphenol isomers utilized ab initio restricted Hartree-Fock (RHF) and restricted open-shell Hartree-Fock (ROHF) methods with the 6-31G* basis set. acs.org These calculations were used to determine the most stable geometries of the phenol (B47542) isomers and their corresponding radicals. acs.org The resulting geometries then served as the basis for estimating the O−H bond dissociation energies and the standard molar enthalpies of formation for the substituted phenols. acs.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Orbital Theory and Reactivity Prediction

Molecular orbital theory helps in understanding how atoms combine to form molecules and provides a framework for predicting chemical reactivity.

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, often termed a "hard molecule". iucr.orgnih.gov

For the Schiff base derivative of 2,4-di-tert-butylphenol, the HOMO and LUMO energies were calculated to determine related chemical reactivity descriptors. iucr.orgnih.gov The large calculated energy gap and hardness value classify the compound as a hard molecule. iucr.orgnih.gov

Table 2: Frontier Orbital Properties of a 2,4-di-tert-butylphenol Derivative

| Parameter | Symbol | Value (eV) | Reference |

|---|---|---|---|

| Ionization Potential | I | 5.912 | iucr.orgnih.gov |

| Electron Affinity | A | 1.807 | iucr.orgnih.gov |

| HOMO-LUMO Energy Gap | ΔE | 4.105 | iucr.orgnih.gov |

| Chemical Hardness | η | 2.052 | iucr.orgnih.gov |

| Chemical Softness | S | 0.243 | iucr.orgnih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are sites for nucleophilic attack.

The MEP surface for the (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol was computed using the optimized geometry from DFT calculations. iucr.orgnih.gov The map revealed that the most negative potential regions were located over the oxygen and fluorine atoms, making them the preferred sites for an electrophilic attack. Conversely, the largest positive potential was found on a hydrogen atom of the imine group, identifying it as the likely site for nucleophilic attack. iucr.orgiucr.orgnih.gov

Table 3: MEP Analysis of a 2,4-di-tert-butylphenol Derivative

| Region | Location | Potential (a.u.) | Predicted Reactivity | Reference |

|---|---|---|---|---|

| Negative Potential | Oxygen (O1) | -0.049 | Electrophilic Attack | iucr.orgiucr.org |

| Negative Potential | Fluorine (F1, F2, F3) | -0.031 to -0.035 | Electrophilic Attack | iucr.orgiucr.org |

| Positive Potential | Imine Hydrogen (H15) | +0.048 | Nucleophilic Attack | iucr.orgiucr.org |

Frontier Orbital Analysis (HOMO-LUMO Gaps)

Thermodynamic and Kinetic Studies

Thermodynamic and kinetic studies provide essential data on the stability, energy, and reaction rates of chemical processes. Experimental and theoretical thermochemical studies have been conducted on several di-tert-butylphenol isomers. The standard molar enthalpies of formation (ΔfH°) in the gaseous phase, derived from combustion calorimetry, are crucial for understanding the relative stability of these isomers. acs.org

Kinetic studies on the alkylation of phenol with tert-butyl alcohol to produce compounds like 2,4-di-tert-butylphenol have been performed using ionic liquid catalysts. These studies determine key parameters such as the activation energy, which for the ionic liquid-catalyzed alkylation of phenol was found to be 11.13 kcal/mol. researchgate.net Additionally, the kinetics of the nitration of 3,5-di-tert-butylphenol (B75145) have been investigated, detailing the successive formation of nitro-dienone and nitrophenol intermediates. cdnsciencepub.com

Table 4: Standard Molar Enthalpies of Formation for Di-tert-butylphenol Isomers

| Compound | ΔfH° (gas phase, kJ/mol) | Reference |

|---|---|---|

| 2,4-di-tert-butylphenol | -283.3 ± 3.8 | acs.org |

| 2,6-di-tert-butylphenol (B90309) | -272.0 ± 4.0 | acs.org |

Calculation of O-H Bond Dissociation Energies

The O-H bond dissociation energy (BDE) is a critical parameter for phenols, as it quantifies the energy required to break the bond homolytically, forming a phenoxyl radical. This value is a key indicator of a phenol's antioxidant activity. Computational chemistry offers powerful tools to calculate this property.

Theoretical studies on various tert-butylphenol isomers have been conducted to estimate the effect of the tert-butyl substituent on the O-H bond dissociation energy. acs.orgnih.gov One common approach involves optimizing the geometries of the parent phenol and its corresponding phenoxyl radical using ab initio methods, such as the restricted Hartree-Fock (RHF) for the phenol and the restricted open-shell Hartree-Fock (ROHF) for the radical, often with the 6-31G* basis set. acs.orgnih.gov The energy difference between the optimized phenol and its radical, along with the energy of a hydrogen atom, provides the BDE.

While specific calculated values for 3,4-di-tert-butylphenol are not prominently available in the surveyed literature, the BDEs for other di-tert-butylphenol isomers have been determined experimentally and computationally. researchgate.netacs.org These values are influenced by the position of the bulky tert-butyl groups, which affect the steric environment and the electronic stabilization of the resulting phenoxyl radical. For instance, studies on other phenols show that their BDE values can often be accurately predicted using an additive model that applies fixed contributions for different substituents. researchgate.netacs.org

The table below presents experimental gas-phase standard molar enthalpies of formation for several related tert-butylphenol isomers, which are foundational for deriving BDEs. acs.orgnih.gov

| Compound | Standard Molar Enthalpy of Formation (Gas Phase, kJ mol⁻¹) |

|---|---|

| 2-tert-butylphenol (B146161) | -184.7 ± 2.6 |

| 3-tert-butylphenol | -198.0 ± 2.1 |

| 4-tert-butylphenol (B1678320) | -187.3 ± 3.3 |

| 2,4-di-tert-butylphenol | -283.3 ± 3.8 |

| 2,6-di-tert-butylphenol | -272.0 ± 4.0 |

Investigation of Reaction Mechanisms (e.g., Kolbe-Schmitt Reaction with related isomers)

Computational modeling is instrumental in elucidating complex reaction mechanisms. The Kolbe-Schmitt reaction, a carboxylation process that adds a carboxylic acid group to a phenol, is a classic example where theoretical studies can map out the pathway. wikipedia.org This reaction typically involves the nucleophilic addition of a phenoxide to carbon dioxide. wikipedia.org

Detailed theoretical studies using Density Functional Theory (DFT) have been performed on di-tert-butylphenol isomers to understand the mechanism of the Kolbe-Schmitt reaction. researchgate.netresearchgate.net Although these studies did not specifically include this compound, they examined the reactions of 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol at the M06-2X/Def2-SVP/SMD level of theory. researchgate.netresearchgate.net

For the reactant 2,4-di-tert-butylphenol, the investigation shows that the main product is thermodynamically favored due to its lower Gibbs free energy. researchgate.netresearchgate.net Conversely, the side product is kinetically favored because of a lower activation energy barrier, indicating a competition between the main and side products. researchgate.netresearchgate.net The mechanism for the reaction involving potassium 2,4-di-tert-butylphenoxide (B) begins with the formation of a complex with CO2, which then proceeds through a transition state to yield an electrophilic addition product. researchgate.netresearchgate.net

In the case of 2,6-di-tert-butylphenol, the calculations reveal a dynamic equilibrium between the main product and a side product, which can readily interconvert at elevated temperatures (160 °C). researchgate.netresearchgate.net The relative Gibbs free energies of these two products are close, suggesting that both might be observed experimentally. researchgate.netresearchgate.net

These computational findings highlight how theoretical chemistry can dissect reaction pathways, predict product distributions, and explain the influence of isomer structure on reactivity, providing a model for how the Kolbe-Schmitt reaction of this compound might proceed.

Energetic Profiles and Transition States of Chemical Transformations

Mapping the energetic profiles of chemical reactions, including the energies of reactants, intermediates, transition states, and products, is a key application of computational chemistry. These profiles provide quantitative data on reaction kinetics and thermodynamics.

For the Kolbe-Schmitt reaction of di-tert-butylphenol isomers, DFT calculations have successfully charted the Gibbs free energy profiles. researchgate.netresearchgate.net For the reaction with potassium 2,4-di-tert-butylphenoxide, the initial binding with CO2 results in an increase in Gibbs free energy of 2.6 kcal/mol. researchgate.net The subsequent step to form the electrophilic addition product must overcome a Gibbs free energy barrier of only 11.2 kcal/mol via transition state TS1-B. researchgate.net

In the reaction involving 2,6-di-tert-butylphenol, the transformation between the main product and the side product is a crucial energetic feature. This process involves surmounting a Gibbs free energy barrier of 14.1 kcal/mol, which allows for rapid interconversion at 160 °C. researchgate.netresearchgate.net

The table below summarizes the key energetic barriers calculated for the Kolbe-Schmitt reactions of these related isomers.

| Reactant/Process | Transformation | Calculated Gibbs Free Energy Barrier (kcal/mol) |

|---|---|---|

| Potassium 2,4-di-tert-butylphenoxide | Electrophilic addition of CO₂ (via TS1-B) | 11.2 |

| 2,6-di-tert-butylphenol products | Interconversion of main and side products | 14.1 |

These detailed energetic profiles for related isomers provide a valuable reference for predicting the thermodynamic and kinetic viability of similar transformations involving this compound.

Chemical Reactivity and Derivatization of 3,4 Di Tert Butylphenol

Electrophilic Aromatic Substitution Reactions

The electron-donating hydroxyl group strongly activates the aromatic ring towards electrophilic attack, primarily at the positions ortho and para to it. In 3,4-di-tert-butylphenol, the available positions for substitution are C2, C5, and C6. The C4-position is blocked by a tert-butyl group, and the C3-position is meta to the hydroxyl group and sterically shielded. The C6-position is ortho to the hydroxyl and relatively unhindered. The C2-position is also ortho to the hydroxyl group but is sterically hindered by the adjacent C3-tert-butyl group. The C5-position is para to the C2-position and meta to the hydroxyl group, but adjacent to the C4-tert-butyl group. Therefore, electrophilic substitution is expected to be highly selective, favoring the less sterically hindered positions activated by the hydroxyl group.

Direct nitration studies on this compound are not extensively documented in the literature. However, the outcomes can be inferred from studies on related isomers, such as 3,5-di-tert-butylphenol (B75145). cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com For 3,5-di-tert-butylphenol, nitration with nitric acid in acetic acid yields the 2-nitro product, while stronger conditions (fuming nitric acid and sulfuric acid) can lead to the 2,6-dinitro derivative. cdnsciencepub.comresearchgate.net The formation of nitrodienone intermediates is also a key feature of phenol (B47542) nitration. cdnsciencepub.com

For this compound, the primary sites for nitration would be the positions ortho to the strongly activating hydroxyl group, namely C2 and C6.

Predicted Selectivity: The C6 position is significantly less sterically hindered than the C2 position, which is flanked by the C3-tert-butyl group. Therefore, mononitration is highly likely to occur selectively at the C6 position, yielding 3,4-di-tert-butyl-6-nitrophenol . Further nitration to a dinitro-derivative would be challenging due to the increased steric hindrance and the deactivating effect of the first nitro group.

Research on other sterically hindered phenols, like 2,6-di-tert-butylphenol (B90309), shows that nitration can be directed to the para position to yield 2,6-di-tert-butyl-4-nitrophenol. oup.com This is achieved using specific nitrating agents under controlled conditions to avoid dealkylation or oxidation, which are common side reactions. oup.com

Table 1: Nitration Products of a Related Isomer: 3,5-Di-tert-butylphenol

| Reagents | Product(s) | Yield | Reference |

| 70% HNO₃ in glacial acetic acid | 2-Nitro-3,5-di-tert-butylphenol | 48% | researchgate.netnih.gov |

| Fuming HNO₃ in H₂SO₄ | 2,6-Dinitro-3,5-di-tert-butylphenol | 28% | cdnsciencepub.comresearchgate.netnih.gov |

This table presents data for the 3,5-isomer to illustrate typical nitration outcomes for di-tert-butylphenols.

Bromination: The bromination of 2,6-di-tert-butylphenol with bromine in dichloromethane (B109758) proceeds smoothly to give the 4-bromo-2,6-di-tert-butylphenol (B72302) in high yield. orgsyn.org For 3,5-di-tert-butylphenol, bromination in acetic acid results in the formation of 2,6-dibromo-3,5-di-tert-butylphenol. cdnsciencepub.comresearchgate.net Based on these examples, the bromination of this compound is expected to occur at the most accessible, activated positions. The C6 position is the most likely site for monobromination due to the strong activation from the hydroxyl group and minimal steric hindrance.

Chlorination: Chlorination of 3,5-di-tert-butylphenol has been shown to produce a dichlorinated product as well as a tetrachlorinated dienone, indicating that oxidation pathways can compete with substitution. cdnsciencepub.comresearchgate.net For this compound, selective monochlorination would likely occur at the C6 position. More vigorous conditions could potentially lead to dichlorination or oxidation products. The use of specific chlorinating agents like sulfuryl chloride or N-chlorosuccinimide could offer better control over the reaction.

Table 2: Halogenation Products of 3,5-Di-tert-butylphenol

| Reaction | Reagents | Product(s) | Yield | Reference |

| Bromination | Br₂ in Acetic Acid | 2,6-Dibromo-3,5-di-tert-butylphenol | 44% | cdnsciencepub.comresearchgate.net |

| Chlorination | Cl₂ in CCl₄ | 2,6-Dichloro-3,5-di-tert-butylphenol and a tetrachlorinated dienone | Not specified | cdnsciencepub.comresearchgate.net |

This table shows results for the 3,5-isomer to provide context for halogenation reactions of di-tert-butylphenols.

Nitration Reactions and Selectivity Investigations

Coupling and Condensation Reactions

The alkylation of phenols with alkenes or alcohols is a primary method for synthesizing tert-butylated phenols. acs.org However, the Friedel-Crafts alkylation of an already substituted di-tert-butylphenol with other substrates is less common but feasible. For instance, the alkylation of phenols with benzylic alcohols can be catalyzed by Lewis acids to form bisphenolic structures. acs.org

While no studies specifically document the alkylation of this compound with substrates like cinnamyl alcohol, the reaction would likely proceed via a Friedel-Crafts mechanism. The cinnamyl alcohol would generate a stabilized carbocation under acidic conditions, which would then attack the activated aromatic ring of the phenol. The most probable site of attack would again be the C6 position, leading to the formation of 6-(1-phenylallyl)-3,4-di-tert-butylphenol . The steric hindrance around the C2 position would likely prevent alkylation at that site.

Di-tert-butylphenols are known precursors for the synthesis of bisphenolic compounds and higher oligomers, which are valued for their antioxidant properties. These reactions typically proceed through two main pathways: oxidative coupling or condensation with aldehydes/ketones.

Oxidative Coupling: The oxidation of phenols can generate phenoxyl radicals, which can then couple at the ortho and para positions. The oxidative coupling of 2,4-di-tert-butylphenol (B135424), for example, can lead to C-C coupled dimers. rsc.org For this compound, oxidative coupling would likely involve the formation of a radical, followed by coupling at the C6 position, leading to a 6,6'-dihydroxy-4,4',5,5'-tetra-tert-butyl-biphenyl . C-O coupling is a possible side reaction, though often disfavored with bulky ortho substituents. rsc.org

Condensation with Aldehydes: Phenols readily condense with aldehydes, most commonly formaldehyde (B43269), in the presence of acid or base catalysts to form methylene-bridged bisphenols. This is the basis for novolac and resole resin production. The reaction of this compound with formaldehyde would be expected to form 2,2'-methylenebis(4,5-di-tert-butylphenol) by linking two phenol units at their C6 positions. Further condensation could lead to the formation of higher oligomers. researchgate.net

Alkylation Reactions with Varied Substrates (e.g., cinnamyl alcohol)

Synthesis of Functionalized Derivatives

The phenolic and aromatic scaffold of this compound allows for the synthesis of a variety of functionalized derivatives.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound, such as a phenol, with formaldehyde and a primary or secondary amine. This reaction on this compound would introduce an aminomethyl group, most likely at the C6 position. For example, reaction with formaldehyde and dimethylamine (B145610) would yield 6-((dimethylamino)methyl)-3,4-di-tert-butylphenol . Such aminophenol derivatives are important ligands and synthetic intermediates. sorbonne-universite.fr

Ether and Ester Formation: The phenolic hydroxyl group can be readily converted into an ether or ester. For instance, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield the corresponding alkyl ether. Acylation with an acid chloride or anhydride (B1165640) would produce the corresponding ester derivative.

Reactions with Phosphorus Reagents: Hindered phenols like 2,4-di-tert-butylphenol are known to react with phosphorus pentasulfide to create dithioxaphosphetane derivatives, which are useful synthons. tandfonline.com A similar reaction with this compound could produce analogous phosphorus-containing heterocyclic compounds.

Derivatization to Carboxylic Acids (e.g., salicylic (B10762653) acid analogs)

The conversion of phenols to salicylic acid and its analogs is a cornerstone of industrial organic synthesis, most notably through the Kolbe-Schmitt reaction. This process involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat. google.com For di-tert-butylphenols, the steric hindrance from the tert-butyl groups plays a critical role in the reaction's outcome.

Research into the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol has shown that it can be carboxylated to produce 3,5-di-tert-butylsalicylic acid. epo.orgresearchgate.net In a typical industrial process, 2,4-di-tert-butylphenol is first converted to its anhydrous alkali metal salt, for instance, sodium 2,4-di-tert-butylphenoxide. This salt is then subjected to a gas-solid phase carboxylation with carbon dioxide at temperatures ranging from 110-250°C and pressures of 0.5-1.0 MPa. google.comgoogle.com Subsequent acidification of the resulting salicylate (B1505791) salt yields the desired 3,5-di-tert-butylsalicylic acid. google.com

One patented method describes treating 2,4-di-tert-butylphenol with an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide in a low-grade alcohol. After evaporating the solvent to obtain the anhydrous phenoxide salt, it is reacted with CO2 gas for 2-5 hours. This process can achieve yields of approximately 83.6% to 87%. google.com Optimization of reaction conditions, such as time, temperature, and minimizing the presence of oxygen, has been shown to significantly increase the yield of 3,5-di-tert-butylsalicylic acid to 68%, while reducing the formation of dimeric byproducts. epo.org

Theoretical studies using Density Functional Theory (DFT) on the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol indicate a competition between the thermodynamically favored main product and a kinetically favored side product. researchgate.netcolab.ws While extensive data exists for the 2,4-isomer, specific experimental results for the direct carboxylation of this compound to a corresponding salicylic acid analog are not prominently available in the reviewed literature. However, the principles of the Kolbe-Schmitt reaction suggest that this compound could potentially be carboxylated to form 4,5-di-tert-butyl-2-hydroxybenzoic acid, though the specific reaction conditions and yields would require experimental determination.

| Starting Material | Reaction | Key Conditions | Product | Yield |

| 2,4-Di-tert-butylphenol | Kolbe-Schmitt Carboxylation | 1. Formation of potassium salt. 2. Reaction with CO2. 3. Optimization of time, temperature, and oxygen levels. | 3,5-Di-tert-butylsalicylic acid | 68% epo.org |

| 2,4-Di-tert-butylphenol | Kolbe-Schmitt Carboxylation | 1. Reaction with NaOH/KOH in alcohol. 2. Evaporation to anhydrous salt. 3. Reaction with CO2 at 110-250°C, 0.5-1.0 MPa for 2-5 hrs. | 3,5-Di-tert-butylsalicylate | 83.6-87% google.com |

Synthesis of Heterocyclic Derivatives (e.g., Oxadiazoles)

Phenolic compounds, particularly those with bulky substituents, are valuable precursors for synthesizing heterocyclic derivatives with a range of applications, including as antioxidants. The 1,3,4-oxadiazole (B1194373) moiety, when combined with a hindered phenol fragment, can lead to compounds with enhanced antioxidant properties.

One synthetic route to such derivatives starts with a di-tert-butylphenol-containing carboxylic acid. For example, 3,5-di-tert-butyl-4-hydroxybenzoic acid can be reacted with various aryl hydrazides in the presence of a dehydrating agent like phosphorus oxychloride to synthesize 2,5-di-substituted 1,3,4-oxadiazoles. This method has been used to produce a series of eleven new 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols.

Another approach involves modifying the phenol itself to introduce a side chain that can be converted into a heterocyclic ring. For instance, two series of 1,3,4-oxadiazole derivatives have been synthesized with the heterocyclic ring attached at the sixth position of a 2,4-di-tert-butylphenol group. These syntheses demonstrate the versatility of the di-tert-butylphenol scaffold in creating more complex molecules with specific functional properties.

| Precursor | Reagents | Product Class | Example Product |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Aryl hydrazides, Phosphorus oxychloride | 2,5-Di-substituted 1,3,4-oxadiazoles | 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols |

| 2,4-Di-tert-butylphenol derivative | Various cyclization agents | 1,3,4-Oxadiazole derivatives | 1,3,4-Oxadiazole at the 6-position of 2,4-di-tert-butylphenol |

Phosphite (B83602) and Diphosphite Formations

Di-tert-butylphenols are extensively used in the synthesis of organophosphorus compounds, which serve as highly effective stabilizers and secondary antioxidants in polymers. The reaction of 2,4-di-tert-butylphenol with phosphorus trichloride (B1173362) is a common method to produce tris(2,4-di-tert-butylphenyl)phosphite, a widely used industrial antioxidant. This phosphite ester is formed under controlled conditions to ensure high purity.

Another important class of derivatives is diphosphites. Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite is synthesized from 2,4-di-tert-butylphenol, pentaerythritol (B129877), and phosphorus trichloride. The synthesis can be carried out in a one-pot method where pentaerythritol is reacted with phosphorus trichloride in the presence of a base like triethylamine, followed by the addition of 2,4-di-tert-butylphenol. This process yields the desired diphosphite, which is known for its role as a polymer stabilizer.

A patented two-step method for synthesizing bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite involves first creating dichloropentaerythritol diphosphite from pentaerythritol and phosphorus trichloride. In the second step, this intermediate is reacted with 2,4-di-tert-butylphenol at around 85°C to yield the final product. These synthetic routes highlight the importance of di-tert-butylphenols as key building blocks for high-performance phosphite and diphosphite additives.

| Reactant 1 | Reactant 2 | Product |

| 2,4-Di-tert-butylphenol | Phosphorus trichloride | Tris(2,4-di-tert-butylphenyl)phosphite |

| 2,4-Di-tert-butylphenol | Pentaerythritol, Phosphorus trichloride | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite |

| Dichloropentaerythritol diphosphite | 2,4-Di-tert-butylphenol | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite |

Applications of 3,4 Di Tert Butylphenol in Advanced Materials and Chemical Intermediates

Role in Polymer Stabilization and Durability Enhancement

3,4-Di-tert-butylphenol and its derivatives are instrumental in enhancing the durability and lifespan of a wide range of polymeric materials. They function primarily as antioxidants and stabilizers, protecting polymers from degradation caused by environmental factors such as heat, oxygen, and ultraviolet (UV) radiation.

Antioxidant Mechanisms in Polymer Systems

The primary role of phenolic antioxidants like those derived from this compound is to interrupt the auto-oxidation cycle of polymers. cambridge.org This degradation process is a free-radical chain reaction initiated by heat, light, or mechanical stress. The antioxidant donates a hydrogen atom from its hydroxyl group to reactive peroxy radicals within the polymer, neutralizing them and forming a stable phenoxy radical. cambridge.orgmdpi.com This phenoxy radical is resonance-stabilized, largely due to the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating new degradation chains. cambridge.orgmdpi.com This mechanism is effective in a variety of polymer systems, including:

Polyolefins (Polypropylene and Polyethylene): These polymers are susceptible to thermal oxidation during processing and end-use. Antioxidants derived from this compound are crucial for maintaining their mechanical properties and preventing discoloration. specialchem.comvinatiorganics.com

Isoprene Rubber: In the manufacturing of rubber, antioxidants prevent degradation from heat and oxygen, thereby enhancing the product's durability and performance. mdpi.com

Thermal Stabilization and UV Light Protection in Polymeric Materials

Beyond general antioxidant activity, this compound derivatives contribute to both thermal and UV stabilization. mdpi.com During high-temperature processing of polymers, these stabilizers prevent chain scission and cross-linking, which can lead to a loss of mechanical properties. mdpi.com

While not a primary UV absorber itself, this compound is a key building block for more complex UV stabilizers. vinatiorganics.comnih.gov These resulting compounds can absorb harmful UV radiation and dissipate it as heat, thereby protecting the polymer from photodegradation, which causes brittleness, discoloration, and loss of strength. mdpi.comvinatiorganics.com The antioxidant properties of the phenolic structure also help to neutralize free radicals generated by UV exposure. mdpi.com

Synergistic Effects with Co-stabilizers in Polymer Formulations

The performance of this compound-based antioxidants is often significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. vinatiorganics.com A common and particularly effective combination is with phosphite (B83602) co-stabilizers, such as Antioxidant 168 (Tris(2,4-di-tert-butylphenyl) phosphite). specialchem.comvinatiorganics.com

In these synergistic systems, the phenolic antioxidant acts as the primary radical scavenger, while the phosphite antioxidant functions as a secondary antioxidant. The phosphite decomposes hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products. vinatiorganics.com This prevents the hydroperoxides from breaking down into more reactive radicals that would consume the primary phenolic antioxidant. This dual-action approach provides more comprehensive and long-lasting protection for the polymer. specialchem.comvinatiorganics.com Furthermore, phosphites can help prevent discoloration that may arise from the transformation products of phenolic antioxidants. specialchem.com Combinations with Hindered Amine Light Stabilizers (HALS) are also common to provide robust UV protection. cnrs.frcnrs.fr

Intermediate in Specialty Chemical Synthesis

This compound is a valuable and widely used intermediate in the chemical industry for synthesizing a variety of high-performance additives. vinatiorganics.comnih.gov

Precursor for Antioxidant Manufacturing

The most significant use of this compound is as a primary raw material for the production of phosphite-based secondary antioxidants. vinatiorganics.comustabchem.com

Antioxidant 168 (Tris(2,4-di-tert-butylphenyl) phosphite): This widely used secondary antioxidant is synthesized by reacting 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362). google.comgoogle.comguidechem.com The reaction typically involves a catalyst and a solvent. google.comgoogle.com Antioxidant 168 is highly effective in protecting polymers during processing and is often used in synergy with primary phenolic antioxidants. vinatiorganics.comresearchgate.net

Antioxidant 626 (Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite): The synthesis of this high-performance antioxidant also relies on 2,4-di-tert-butylphenol. The process involves reacting phosphorus trichloride with pentaerythritol (B129877) to form an intermediate, which then reacts with 2,4-di-tert-butylphenol. researchgate.netresearchgate.netgoogle.com Antioxidant 626 is known for its excellent processing stability. google.com

Table 1: Synthesis of Key Antioxidants from this compound

| Antioxidant | Precursors | Key Reaction Steps | Reference |

|---|---|---|---|

| Antioxidant 168 | 2,4-di-tert-butylphenol, Phosphorus trichloride | Reaction in the presence of a catalyst and solvent. | google.com, google.com, guidechem.com |

| Antioxidant 626 | 2,4-di-tert-butylphenol, Phosphorus trichloride, Pentaerythritol | Formation of a dichlorophosphite (B8498940) intermediate from pentaerythritol and PCl₃, followed by reaction with 2,4-di-tert-butylphenol. | researchgate.net, researchgate.net, google.com |

Building Block for Light-Protection Agents and UV Stabilizers

Advanced Materials Development

This compound and its derivatives are utilized as antioxidants and stabilizers in a range of petroleum-based products, including lubricants, fuels, and oils. Their primary function in these applications is to inhibit oxidative degradation, which can lead to the formation of gums, sludge, and other detrimental deposits. epo.org The presence of bulky tert-butyl groups on the phenol (B47542) ring enhances the compound's stability and its ability to scavenge free radicals, which are the primary initiators of oxidation. mdpi.comnih.gov

The effectiveness of these antioxidants is often enhanced when used in specific formulations. For instance, liquid mixtures containing 2,6-di-tert-butylphenol (B90309), among other alkylated phenols, have been developed as stabilizer compositions for middle distillate fuels. epo.org These mixtures are designed to have a balance of properties that make them highly effective antioxidants for petroleum-derived fuels and lubricants. epo.org

The table below outlines the applications of this compound and its derivatives as stabilizers.

| Application | Function | Mechanism of Action | Key Compounds | Reference |

| Lubricants & Greases | Antioxidant, Stabilizer | Prevents oxidative deterioration, sludge formation. | 2,4-Di-tert-butylphenol, 2,6-Di-tert-butylphenol | |

| Fuels (Gasoline, Diesel, Jet Fuel) | Antioxidant, Stabilizer | Inhibits formation of gums and peroxides. | 2,4-Di-tert-butylphenol, 2,6-Di-tert-butylphenol, 2,4,6-tri-tert-butylphenol (B181104) | epo.orgospar.org |

| Oils (Turbine, Insulating, Transformer) | Antioxidant, Stabilizer | Prevents oxidation and degradation of the oil. | Butylated Hydroxytoluene (BHT), a related compound |

This compound and its isomers, such as p-tert-butylphenol (PTBP), serve as important components in the production of various synthetic resins and coatings. penpet.comvinatiorganics.com In these applications, they can function as monomers, chain terminators, or property-enhancing additives. penpet.comvinatiorganics.com

Para-tert-butylphenol is a key raw material in the manufacture of phenolic resins and epoxy resins. penpet.comvinatiorganics.com These resins are subsequently used in a wide array of applications, including paints, adhesives, and industrial varnishes. penpet.comvinatiorganics.com In polymerization processes, PTBP can be used to control the chain length and molecular weight of the resulting polymers due to its single reactive hydroxyl group, which acts as a chain terminator. penpet.com

In coating formulations, particularly for metallic pigments, derivatives of di-tert-butylphenol have been shown to improve stability. For example, compounds like 2,2'-methylene-bis(4-methyl-6-tert-butylphenol) and 4,4'-methylene-bis(2,6-di-tert-butylphenol) have been used as inhibitors to prevent the "deleafing" of aluminum pigments in aerosol coatings. google.com Deleafing is a phenomenon where the metallic flakes lose their parallel orientation to the substrate, resulting in a loss of metallic luster. The addition of these phenolic inhibitors helps to maintain the desired appearance and protective qualities of the coating. google.com

The incorporation of these phenols into resin and coating systems can enhance properties such as durability, chemical resistance, and adhesion. vinatiorganics.com

| Resin/Coating Application | Role of Butylphenol | Specific Compound Example | Resulting Property Enhancement | Reference |

| Phenolic & Epoxy Resins | Monomer, Chain Terminator | para-tert-Butylphenol (PTBP) | Control of polymer molecular weight, used in paints and adhesives. | penpet.comvinatiorganics.com |

| Aerosol Metallic Coatings | Deleafing Inhibitor | 2,2'-methylene-bis(4-methyl-6-tert-butylphenol) | Improved resistance to deleafing, maintained metallic luster. | google.com |

| General Plastics & Adhesives | Antioxidant, Stabilizer | 2,6-Di-tert-butylphenol | Prevention of degradation, extended product lifespan. | vinatiorganics.com |

Environmental Behavior and Transformation Pathways of 3,4 Di Tert Butylphenol

Environmental Distribution and Partitioning

The distribution of di-tert-butylphenol (DTBP) isomers in the environment is dictated by their moderate water solubility, low vapor pressure, and high octanol-water partition coefficient (Log Kow), which suggests a tendency to partition from water into organic phases. oecd.orgnih.gov

When released into the environment, DTBP isomers are expected to partition primarily to soil and water. industrialchemicals.gov.au In the aquatic environment, these compounds show a significant tendency to partition from the water column to sediment. industrialchemicals.gov.au

Standard multimedia partitioning (fugacity) models predict the environmental distribution of these compounds. For instance, a Level III fugacity model calculation for 2,6-DTBP, assuming release solely to the water compartment, predicts that the majority will remain in the water (64.7%), with a substantial portion partitioning to sediment (34.5%). industrialchemicals.gov.au Only minor quantities are expected to be found in air (0.75%) and soil (0.05%). industrialchemicals.gov.au Similar distribution patterns are predicted for 2,4-DTBP and 2,5-DTBP. industrialchemicals.gov.au

In the atmosphere, the predicted short half-lives of DTBP isomers suggest that long-range transport is not expected to occur. industrialchemicals.gov.au While they may persist in water, offering a potential for long-range transport in this compartment, no definitive data has been identified to confirm this. industrialchemicals.gov.au

Environmental fugacity models are used to predict the partitioning of chemicals between environmental compartments. As noted, for related DTBP isomers, these models show a primary distribution to water and sediment when released into an aquatic environment. industrialchemicals.gov.au If released into the air, a related compound, p-tert-butylphenol, is likely to be transported to other compartments like soil and water. oecd.org

A key parameter for determining mobility in soil is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The high calculated Koc values for 2,4-DTBP and 2,5-DTBP indicate that they are expected to be immobile in soil. industrialchemicals.gov.au The measured sorption coefficient for 2,6-DTBP similarly suggests it will have only slight mobility in soil. industrialchemicals.gov.au Given the structural similarities, 3,4-di-tert-butylphenol is also expected to exhibit low to no mobility in soil.

| Compound | Log Koc | Koc Value (L/kg) | Mobility Classification | Source |

|---|---|---|---|---|

| 2,6-Di-tert-butylphenol (B90309) | 3.65 | 4,493 | Slight mobility | industrialchemicals.gov.au |

| 2,4-Di-tert-butylphenol (B135424) | 3.95 | 9,010 | Immobile | industrialchemicals.gov.au |

| 2,5-Di-tert-butylphenol | 3.95 | 9,010 | Immobile | industrialchemicals.gov.au |

| 4-tert-butylphenol (B1678320) | 3.1 | ~1,259 | Low mobility | industrialchemicals.gov.au |

The high lipophilicity and measured/calculated Koc values of DTBP isomers indicate a strong potential for adsorption to organic carbon in environmental matrices. industrialchemicals.gov.auoecd.org The measured Koc of 4,493 L/kg for 2,6-DTBP signifies that it will preferentially adsorb to phases with high organic carbon content, such as sediment and sewage sludge. industrialchemicals.gov.au Studies on 2,6-DTBP have measured adsorption constants (Kd) with various sediment types, further confirming its tendency to bind to sediment. oecd.org Due to its high log Kow and adsorption potential, if released into a sewage treatment system, it is expected that the substance will adsorb to sewage sludge. chemycal.com This behavior is a critical factor in its environmental distribution, leading to its accumulation in sediments and sludge from wastewater treatment plants. industrialchemicals.gov.aufrontiersin.org

Presence in Environmental Samples

Detection in Wastewater Treatment Plant Effluents and Surface Waters

Due to its use in various industrial applications, this compound and its isomers can be released into the aquatic environment through treated effluents from sewage treatment plants (STPs). industrialchemicals.gov.au Monitoring studies have detected di-tert-butylphenols in both the influent and effluent of STPs. For example, in Sweden, influent concentrations of 2,6-DTBP ranged from 0.001–0.021 µg/L, with effluent concentrations between 0.0005–0.004 µg/L. industrialchemicals.gov.au Another Swedish report found much higher levels, with 25–145 µg/L in incoming wastewater and 1.8–21 µg/L in STP effluents. industrialchemicals.gov.au

The presence of these compounds in STP effluent contributes to their occurrence in surface waters. industrialchemicals.gov.au Concentrations of 2,4-DTBP in surface waters have been detected in the range of several nanograms per liter to micrograms per liter. researchgate.netresearchgate.net For instance, concentrations in surface runoff water and surface waters downstream from STPs have been found at levels of <0.001–0.0649 µg/L. industrialchemicals.gov.au

Occurrence in Rivers, Lakes, and Drinking Water

The high production volume of 2,4-di-tert-butylphenol has led to its frequent detection in rivers, lakes, and even drinking water. industrialchemicals.gov.auresearchgate.net In China's Laodao River, the concentration of 2,4-DTBP was observed to be as high as 300 μg/L. industrialchemicals.gov.au In Sweden, the highest measured surface water concentration was 0.12 μg/L. industrialchemicals.gov.au The widespread detection of 2,4-DTBP in various water bodies underscores its persistence and mobility in the aquatic environment. researchgate.net

Q & A

Q. What are the validated methodologies for synthesizing 3,4-di-tert-butylphenol with high purity?

Synthesis typically employs alkylation of phenol using tert-butyl groups. Key catalysts include:

- Solid acid catalysts (e.g., zeolites or ion-exchange resins) for improved selectivity and reduced waste .

- Continuous-flow systems to enhance reaction efficiency and scalability .

Purity verification requires gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), cross-referenced with NIST spectral libraries .

Q. How should researchers characterize this compound’s physicochemical properties?

- Thermal stability : Differential scanning calorimetry (DSC) under inert atmospheres.

- Solubility : Use shake-flask methods with solvents like DMSO, ethanol, and water (validate via UV-Vis spectrometry) .

- Structural confirmation : NMR (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR), aligned with NIST Chemistry WebBook data .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Bacterial reverse mutation assays (Ames test) using S. typhimurium strains (TA98, TA100) under OECD Guideline 471 and GLP compliance .

- Mammalian cell cytogenicity tests (e.g., chromosome aberration assays) with metabolic activation (S9 mix) to assess genotoxicity .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across studies be resolved?

Contradictions often arise from:

- Dose-response variability : Standardize exposure times and concentrations (e.g., 0.1–100 µM ranges) .

- Cell line specificity : Compare results across multiple models (e.g., HepG2 vs. CHO-K1 cells).

- Metabolic interference : Include liver S9 fractions to simulate in vivo metabolism .

Replicate studies under OECD guidelines to ensure reproducibility .

Q. What advanced spectroscopic techniques resolve structural ambiguities in degradation byproducts?

Q. What computational models predict this compound’s environmental fate?

- QSAR models : Estimate biodegradation half-lives and bioaccumulation factors using EPA’s EPI Suite .

- Molecular docking : Simulate interactions with biological targets (e.g., estrogen receptors) to hypothesize endocrine disruption mechanisms .

Validate predictions with experimental data from OECD 301/302 biodegradation tests .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.